molecular formula C6H5F2Si B14748137 Phenyldifluorosilane

Phenyldifluorosilane

Cat. No.: B14748137
M. Wt: 143.19 g/mol
InChI Key: VCDRBDOSMRVSPW-UHFFFAOYSA-N
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Description

Phenyldifluorosilane is an organosilicon compound with the chemical formula C6H5SiF2H It is a derivative of silane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyldifluorosilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to phenylsilane.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).

    Reduction: Phenylsilane (C6H5SiH3).

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Phenyldifluorosilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: this compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Difluorosilane (SiH2F2): A simpler analog with two fluorine atoms and two hydrogen atoms attached to silicon.

    Phenylsilane (C6H5SiH3): Contains a phenyl group and three hydrogen atoms attached to silicon.

    Trifluorosilane (SiHF3): Contains three fluorine atoms and one hydrogen atom attached to silicon.

Uniqueness

Phenyldifluorosilane is unique due to the presence of both a phenyl group and two fluorine atoms attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

Molecular Formula

C6H5F2Si

Molecular Weight

143.19 g/mol

InChI

InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H

InChI Key

VCDRBDOSMRVSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](F)F

Origin of Product

United States

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